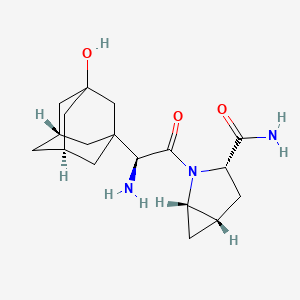
3-Descarbonitrile 3-Acetamido Saxagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Descarbonitrile 3-Acetamido Saxagliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is a derivative of Saxagliptin, which is used in the treatment of type 2 diabetes mellitus. This compound is known for its potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool in diabetes management .
Applications De Recherche Scientifique
3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its effects on dipeptidyl peptidase-4 and related biological pathways.
Medicine: It is explored for its potential therapeutic effects in diabetes management.
Industry: The compound is used in the quality control of pharmaceutical products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves multiple steps, starting from the precursor SaxagliptinThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Mécanisme D'action
3-Descarbonitrile 3-Acetamido Saxagliptin exerts its effects by inhibiting dipeptidyl peptidase-4. This enzyme is responsible for degrading incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting dipeptidyl peptidase-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .
Comparaison Avec Des Composés Similaires
Saxagliptin: The parent compound from which 3-Descarbonitrile 3-Acetamido Saxagliptin is derived.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in diabetes treatment.
Vildagliptin: A similar compound with a different chemical structure but similar mechanism of action
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a dipeptidyl peptidase-4 inhibitor. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
Propriétés
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGHSWPMUQQJJL-YLZMWHHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
